
(R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2S. It is a derivative of isoindoline, a bicyclic compound that is structurally related to indoline. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isoindoline core structure.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Isoindoline-1-carboxylic acid hydrochloride: Lacks the methylsulfonyl group.
(S)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride: The enantiomer of the compound.
5-(methylsulfonyl)isoindoline-1-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
(1R)-5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
AYFNMRBYUIAUKH-SBSPUUFOSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](NC2)C(=O)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


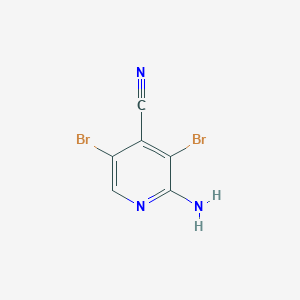

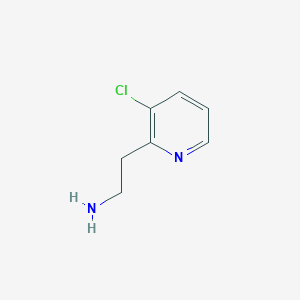
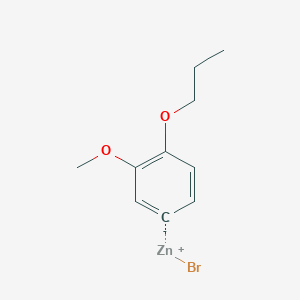
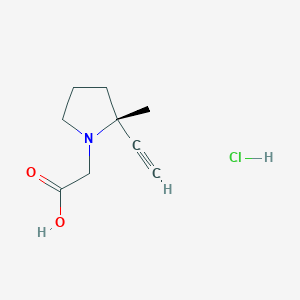
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
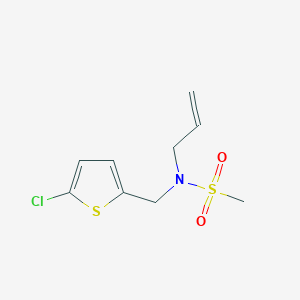
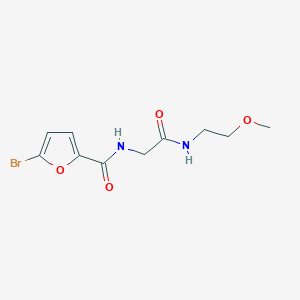
![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
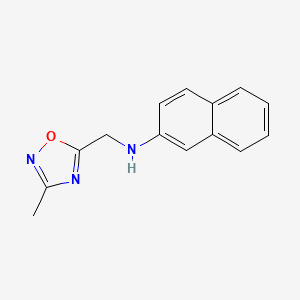
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
